molecular formula C21H20O6S2 B12819722 2-(Tosyloxy)benzyl 4-methylbenzenesulfonate

2-(Tosyloxy)benzyl 4-methylbenzenesulfonate

Cat. No.: B12819722
M. Wt: 432.5 g/mol
InChI Key: PEMSCSGHXVVIEF-UHFFFAOYSA-N
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Description

2-(Tosyloxy)benzyl 4-methylbenzenesulfonate is an organic compound with the chemical formula C16H18O4S. It is a derivative of benzenesulfonate and is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to a benzyl group. This compound is commonly used as a reagent and intermediate in organic synthesis, particularly in the preparation of various chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tosyloxy)benzyl 4-methylbenzenesulfonate typically involves the tosylation of benzyl alcohol derivatives. One common method is the reaction of benzyl alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the tosylate ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Tosyloxy)benzyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the benzyl group can yield benzaldehyde or benzoic acid derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed as oxidizing agents.

Major Products Formed

    Substitution: Formation of benzyl azide, benzyl thiol, or benzyl ether derivatives.

    Reduction: Formation of benzyl alcohol.

    Oxidation: Formation of benzaldehyde or benzoic acid.

Scientific Research Applications

2-(Tosyloxy)benzyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and amines in organic synthesis. It is also employed in the preparation of various intermediates and final products.

    Biology: Utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Involved in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of 2-(Tosyloxy)benzyl 4-methylbenzenesulfonate primarily involves its role as a tosylating agent. The tosyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
  • 4-Methylbenzenesulfonate derivatives
  • Benzyl-PEG2-Tos

Uniqueness

2-(Tosyloxy)benzyl 4-methylbenzenesulfonate is unique due to its dual functionality as both a benzyl and tosyl derivative. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C21H20O6S2

Molecular Weight

432.5 g/mol

IUPAC Name

[2-(4-methylphenyl)sulfonyloxyphenyl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C21H20O6S2/c1-16-7-11-19(12-8-16)28(22,23)26-15-18-5-3-4-6-21(18)27-29(24,25)20-13-9-17(2)10-14-20/h3-14H,15H2,1-2H3

InChI Key

PEMSCSGHXVVIEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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